(R)-Viloxazine Hydrochloride
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Overview
Description
Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base . They are commonly used in medications to improve water solubility, which can enhance absorption into the bloodstream .
Synthesis Analysis
The synthesis process of similar compounds often involves optimization and improvement for industrial-scale production . High-performance liquid chromatography (HPLC) analysis methods are frequently developed for these processes .Molecular Structure Analysis
Crystal structure refinement and analysis is a powerful method for determining crystal structures of small molecules . The independent atom model is often used to describe atomic scattering .Chemical Reactions Analysis
Titrimetric analysis is a common method used for analyzing chemical reactions . It is based on the complete reaction between the analyte and a reagent .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be assessed using various methods, including chromatographic, spectrophotometric, and electrochemical analysis methods .Scientific Research Applications
Pharmacological Properties and Therapeutic Efficacy
(R)-Viloxazine Hydrochloride, structurally distinct from conventional antidepressants, exhibits unique pharmacological properties. It acts partly as a central stimulant akin to amphetamine-type drugs, with minimal sedative, anticholinergic, or adrenergic effects in humans. Interestingly, it shows little evidence of dependence or loss of drug effect over time. Viloxazine is rapidly absorbed following oral administration, with the unchanged drug being the major component in blood, indicating it as the pharmacologically active entity. It has a short plasma half-life, is extensively metabolized, and rapidly eliminated through urine. In terms of therapeutic efficacy, it has been used in treating all types of depression, demonstrating significant improvement in about two-thirds of patients across various controlled trials. Viloxazine's side-effect profile is notably milder compared to other antidepressants like imipramine, particularly regarding anticholinergic-like effects and sedation. However, nausea and vomiting are common dose-related side effects. Given its pharmacokinetics and side-effect profile, viloxazine presents a well-tolerated treatment option, especially useful in elderly patients prone to nausea or delirium without a history of such conditions (Finder, Brogden, Speight, & Avery, 2012).
Application in Attention Deficit Hyperactivity Disorder (ADHD)
Recent findings highlight the effectiveness of this compound in treating Attention Deficit Hyperactivity Disorder (ADHD), marking a significant shift towards nonstimulant medication options. Viloxazine acts as a selective norepinephrine reuptake inhibitor, impacting both noradrenergic and serotonergic pathways, which are crucial in managing ADHD symptoms. Studies underscore its reduced potential for substance abuse, drug dependence, and withdrawal symptoms compared to traditional stimulant treatments. This positions viloxazine as a viable alternative for patients unresponsive to or unable to tolerate first-line stimulant medications, offering a promising avenue for expanding the therapeutic arsenal against ADHD (Robinson, Parker, Kataria, Downs, Supra, Kaye, Viswanath, & Urits, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2R)-2-[(2-ethoxyphenoxy)methyl]morpholine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-2-15-12-5-3-4-6-13(12)17-10-11-9-14-7-8-16-11;/h3-6,11,14H,2,7-10H2,1H3;1H/t11-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOCKFVCMLCPTP-RFVHGSKJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC2CNCCO2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1OC[C@H]2CNCCO2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56287-63-9 |
Source
|
Record name | Morpholine, 2-[(2-ethoxyphenoxy)methyl]-, hydrochloride, (R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56287-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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